4-Amino-N-(2-phenylethyl)benzeneethanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1310279-36-7 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[2-(2-phenylethylamino)ethyl]aniline |
InChI |
InChI=1S/C16H20N2/c17-16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14/h1-9,18H,10-13,17H2 |
InChI Key |
ZMXBGESHUGDCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Contextualization Within Amine Chemistry and Substituted Benzeneethanamine Derivatives
Chemically, 4-Amino-N-(2-phenylethyl)benzeneethanamine is a secondary amine featuring two phenylethyl groups attached to a central nitrogen atom. Its structure, H₂N-C₆H₄-CH₂-CH₂-NH-CH₂-CH₂-C₆H₅, places it firmly within several important chemical families.
Amine Chemistry: As a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic. The presence of two amine groups—one primary aromatic amine and one secondary alkyl amine—gives it distinct properties. The primary aromatic amine is generally less basic than the secondary amine due to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring. This difference in basicity can be exploited in selective chemical reactions.
Benzeneethanamine Derivatives: The core structure is based on benzeneethanamine, more commonly known as phenethylamine (B48288). chemeo.comnist.gov Substituted phenethylamines are a vast class of compounds where hydrogen atoms on the phenyl ring, ethyl sidechain, or amino group are replaced by other functional groups. wikipedia.orgwikipedia.org This class includes numerous endogenous hormones and neurotransmitters, as well as a wide array of synthetic compounds studied in medicinal chemistry. wikipedia.orgnih.gov The subject compound is substituted at two key positions:
An amino group (-NH₂) at the para (4-position) of one of the benzene rings.
A second phenylethyl group on the nitrogen atom of the primary phenethylamine structure, making it an N-substituted derivative.
The 4-amino substitution significantly influences the molecule's electronic properties, increasing the electron density of the attached phenyl ring. This functional group also serves as a reactive handle for further synthetic modifications, such as diazotization or acylation.
Rationale for Dedicated Academic Inquiry into 4 Amino N 2 Phenylethyl Benzeneethanamine
Established Synthetic Routes to this compound and Related Structures
The creation of this compound and analogous molecules relies on several well-documented synthetic transformations. These routes provide foundational strategies for assembling the target compound.
Alkylation of Primary Amines for Formation of the Phenylethylamine Moiety
The alkylation of primary amines is a fundamental method for constructing the N-substituted phenylethylamine framework. This reaction involves the nucleophilic attack of a primary amine on an alkyl halide, leading to the formation of a new carbon-nitrogen bond. However, a significant challenge in this approach is the potential for overalkylation, where the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent. wikipedia.orgmasterorganicchemistry.com This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, reducing the yield of the desired product. wikipedia.orgmasterorganicchemistry.com
To circumvent this issue, chemists often employ a large excess of the initial amine to favor the primary alkylation product. masterorganicchemistry.com Another strategy involves using specific catalysts, such as ruthenium or iridium-based complexes, which can selectively promote mono-alkylation. sciencemadness.org Industrially, the alkylation of ammonia (B1221849) with agents like 1,2-dichloroethane (B1671644) is used to produce ethylenediamine, showcasing the large-scale applicability of this reaction type. wikipedia.org
Table 1: Comparison of Amine Alkylation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Excess Amine | Using a large molar excess of the primary amine compared to the alkylating agent. | Simple to implement. | Requires separation of the excess starting amine from the product. |
| Catalytic Control | Employing catalysts like RuCl2(PPh3)2 to direct the reaction towards mono-alkylation. sciencemadness.org | High selectivity for the desired product. sciencemadness.org | Catalyst cost and removal can be a concern. |
| Industrial Process | High-temperature and pressure reaction of ammonia with an alkylating agent. wikipedia.org | Cost-effective for large-scale production. wikipedia.org | Often results in a mixture of products requiring separation. wikipedia.org |
Amide Coupling Reactions for Benzamide-Related Linkages
Amide bond formation is a cornerstone of organic synthesis and is crucial for creating benzamide-related structures that can be precursors to the target amine. These reactions typically involve the activation of a carboxylic acid, such as a benzoic acid derivative, to make it more susceptible to nucleophilic attack by an amine. nih.govnih.gov
Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and various phosphonium (B103445) or uronium salts. nih.govluxembourg-bio.com The mechanism generally involves the formation of a highly reactive O-acylisourea or a similar intermediate, which is then readily attacked by the amine to form the stable amide bond. luxembourg-bio.com While effective, these methods can generate significant byproducts that require removal. nih.gov More recent developments focus on catalytic methods, for instance using nickel chloride, to facilitate direct amidation between a carboxylic acid and an amine, offering a more atom-economical and environmentally friendly approach. nih.gov A Chinese patent describes a method for preparing N-(2-phenylethyl)benzamide by reacting benzoyl chloride or benzoic acid with phenethylamine (B48288) in an aqueous solution with an alkali metal hydroxide, which simplifies the workup process. google.com
Reductive Amination Approaches for Amine Functionalization
Reductive amination is a highly versatile and widely used method for the synthesis of amines, including complex structures like this compound. nih.govmdpi.com This one-pot reaction involves the initial formation of an imine or a related intermediate from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine. mdpi.com
A classic example is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group (via formamide). mdpi.com Modern variations of reductive amination employ a wide range of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation, and are often preferred for their milder conditions and higher yields. mdpi.com This method is particularly valuable in pharmaceutical chemistry, accounting for a significant portion of C-N bond-forming reactions. mdpi.com Recent advancements have even demonstrated the use of secondary amines as effective nitrogen sources in direct asymmetric reductive amination, expanding the scope of this powerful transformation. rsc.org
Friedel-Crafts Alkylation in the Synthesis of Phenyl-Substituted Amines
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. byjus.com In the context of synthesizing phenyl-substituted amines, Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com This generates a carbocation electrophile that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com
However, the direct Friedel-Crafts alkylation of aromatic rings bearing amino groups (NH₂, NHR, or NR₂) is generally not feasible. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst, deactivating the ring towards further electrophilic substitution. libretexts.org This places a positive charge adjacent to the benzene (B151609) ring, which strongly inhibits the reaction. libretexts.org Therefore, this method is more applicable to the synthesis of precursors which can later be converted to the desired amine. A related reaction, Friedel-Crafts acylation, which introduces an acyl group, is often preferred as the resulting ketone can be subsequently reduced to the desired alkyl group, and the deactivating nature of the acyl group prevents poly-acylation. libretexts.org
Palladium-Catalyzed Hydrogenation for Nitro Group Reduction to Amine
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, and palladium-catalyzed hydrogenation is a highly efficient and widely used method to achieve this. mdma.chnih.gov This reaction typically involves treating the nitro-substituted compound with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on a carbon support (Pd/C). mdma.chyoutube.com
The reaction proceeds under relatively mild conditions and is known for its high yields and clean conversions. mdma.chnih.gov The process can be carried out in various solvents, including ethanol, methanol, and acetic acid. mdma.ch For industrial applications, processes have been developed for the selective, Pd-mediated, liquid-phase heterogeneous catalytic hydrogenation of nitriles to primary amines, which share similarities in catalyst and conditions. nih.govacs.org It is crucial to handle the palladium on carbon catalyst with care, as it can be pyrophoric and ignite spontaneously in air. youtube.com
Novel Synthetic Approaches and Innovations
The field of organic synthesis is constantly evolving, with researchers developing new and more efficient methods for constructing complex molecules. In the context of synthesizing substituted phenylethylamines, recent innovations have focused on photoredox catalysis and novel cross-coupling reactions.
For instance, a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides has been reported. acs.org This method provides access to a broad range of β-phenethylamine derivatives under mild conditions and without the need for stoichiometric heterogeneous reductants. acs.org The reaction utilizes an inexpensive organic photocatalyst and has shown unprecedented reactivity with cyclic aziridines. acs.org Mechanistic studies suggest that the regioselectivity is a result of nucleophilic iodide ring-opening of the aziridine (B145994) to generate an iodoamine as the active electrophile. nih.gov
Another area of innovation involves the direct catalytic asymmetric reductive amination using secondary amines as the nitrogen source, which has been a persistent challenge in the field. rsc.org This has been achieved with the help of specific additive sets and iridium-phosphoramidite ligand catalysts under mild conditions. rsc.org These novel approaches offer more concise and scalable routes to important chiral amines.
Table 2: Emerging Synthetic Methodologies | Methodology | Key Features | Potential Advantages | | --- | --- | --- | | Ni/Photoredox Cross-Electrophile Coupling | Utilizes a nickel catalyst and a visible-light photoredox catalyst. acs.orgnih.gov | Mild reaction conditions, broad substrate scope, avoids stoichiometric reductants. acs.org | | | Direct Asymmetric Reductive Amination with Secondary Amines | Employs iridium-phosphoramidite ligand catalysts and specific additives. rsc.org | Concise and scalable synthesis of tertiary chiral amines. rsc.org | |
Transition Metal-Catalyzed C-N Bond Activation Reactions
Transition metal-catalyzed reactions are pivotal in modern organic synthesis for their ability to efficiently form carbon-nitrogen bonds, a key step in the synthesis of this compound. These methods often offer high selectivity and functional group tolerance. researchgate.netmdpi.com
A prominent strategy is the palladium-catalyzed Buchwald-Hartwig amination, which could be employed to couple a protected 4-aminophenylethylamine with a suitable phenyl-containing electrophile. Alternatively, a protected 4-aminophenyl halide could be coupled with phenethylamine.
Recent advancements have also highlighted the use of copper and iron catalysis for C-N bond formation. For instance, copper-catalyzed enantioselective arylation has been used for the synthesis of chiral secondary amines. mdpi.com Iron-catalyzed methods have been developed for the direct installation of medicinally relevant amines from alkenes. nih.gov
A particularly relevant method is the nickel-catalyzed N-arylation of diarylamines, which could be adapted for the synthesis of the target molecule. acs.org Furthermore, a photo-assisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides provides a mild and modular route to valuable β-phenethylamine derivatives. bohrium.comnih.govacs.org
The following table summarizes selected transition metal-catalyzed reactions applicable to the synthesis of related amine structures.
Table 2: Transition Metal-Catalyzed Reactions for Amine Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Ni/Photoredox | Aliphatic Aziridines and Aryl Iodides | β-Phenethylamines | bohrium.comnih.govacs.org |
| Palladium | N-Sulfonylaziridines and Boronic Acids | β-Phenethylamines | nih.gov |
| Copper(I)/(S)-Segphos | 2-Aryl-N-sulfonylaziridines and Indoles | Indole-substituted chiral AEA | mdpi.com |
| Iron | Alkenes and Hydroxylamine Reagents | Secondary and Tertiary Alkylamines | nih.gov |
Cyclization and Methylation Strategies for Related Amine Compounds
While this compound is an acyclic secondary amine, the study of cyclization and methylation reactions in related compounds provides valuable insights into their chemical behavior and potential derivatization.
Cyclization Strategies: Diastereoselective cyclization reactions often employ chiral phenylethylamine (α-PEA) derivatives as chiral auxiliaries to construct various heterocyclic compounds, such as piperidin-2-ones and lactams. mdpi.comnih.gov For example, the cyclization of 2-(phenylethynyl)aniline derivatives, synthesized via Sonogashira coupling, can lead to the formation of indole (B1671886) rings. researchgate.net In a different approach, the addition/cyclization reaction of 2-amino-1-phenylethanol (B123470) with cyanogen (B1215507) bromide is used to produce aminorex and its derivatives. wikipedia.org
Methylation Strategies: N-methylation of phenylethylamine and its derivatives is a common transformation. Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that can metabolize phenethylamine to N-methylphenethylamine. wikipedia.org Chemical methods for methylation are also well-established. For instance, studies have investigated the analgesic effects of various methylated β-phenylethylamine derivatives. nih.gov In vitro studies have also demonstrated the N-methylation of phenylethylamine in human brain and liver preparations. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of amines is crucial for minimizing environmental impact and enhancing safety and efficiency.
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net Transaminases, imine reductases, and monoamine oxidases are examples of enzymes used in the synthesis of chiral amines, often operating under mild conditions. researchgate.net
Greener Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Deep eutectic solvents (DESs) and bio-based solvents like Cyrene™ are emerging as viable green alternatives for amine synthesis. nih.govgoogle.com These solvents are often biodegradable, less toxic, and can sometimes be recycled. nih.govgoogle.com
Energy Efficiency: Minimizing energy consumption is a key aspect of green chemistry. researchgate.netnih.gov This can be achieved by designing reactions that proceed at ambient temperature and pressure, or by using catalysis to lower the activation energy of a reaction. researchgate.netnih.gov In industrial amine processes, optimizing parameters such as lean amine stream application can significantly reduce energy consumption. wikipedia.org
The following table highlights key green chemistry principles and their application in amine synthesis.
Table 3: Application of Green Chemistry Principles in Amine Synthesis
| Green Chemistry Principle | Application in Amine Synthesis | Examples |
| Catalysis | Use of biocatalysts (enzymes) and efficient metal catalysts to reduce energy consumption and waste. researchgate.netnih.gov | Transaminases, imine reductases, recyclable metal catalysts. researchgate.net |
| Safer Solvents | Replacement of hazardous solvents with greener alternatives. researchgate.netnih.gov | Deep eutectic solvents (DESs), water, Cyrene™. nih.govgoogle.com |
| Renewable Feedstocks | Utilization of starting materials derived from renewable sources. researchgate.netnih.gov | Synthesis from biomass-derived precursors. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. researchgate.netnih.gov | Addition reactions, catalytic cycles with high turnover. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure; process optimization. researchgate.netnih.gov | Biocatalytic reactions, optimized industrial processes. researchgate.netwikipedia.org |
Stereoselective Synthesis and Chiral Resolution of this compound
As this compound possesses a chiral center at the carbon atom of the ethylamine (B1201723) bridge bonded to the phenyl ring, the control of its stereochemistry is of significant interest. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This often involves the use of chiral catalysts, auxiliaries, or reagents. nih.gov A review of the synthesis of chiral 2-arylethylamines highlights various transition metal-catalyzed asymmetric methods. mdpi.comnih.gov For example, copper-catalyzed enantioselective arylation of N-azaaryl aldimines with arylboroxines can produce chiral secondary amines. mdpi.com Another approach is the diastereoselective addition of organometallic reagents to chiral N-sulfinylimines.
A common strategy involves the reductive amination of a prochiral ketone with a chiral amine, such as (R)- or (S)-α-phenylethylamine, which acts as a chiral auxiliary. The resulting diastereomers can then be separated, and the auxiliary removed.
Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. A classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or a derivative. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.
The following table provides an overview of methods for obtaining enantiomerically pure phenylethylamine derivatives.
Table 4: Methods for Stereoselective Synthesis and Chiral Resolution
| Method | Description | Key Features |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | High catalytic efficiency, potential for high enantiomeric excess. |
| Chiral Auxiliaries | Covalent bonding of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. | Stoichiometric use of the auxiliary, requires attachment and removal steps. |
| Chiral Resolution via Diastereomeric Salts | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties. | Widely applicable, separation efficiency depends on the properties of the diastereomers. |
| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer of a racemic mixture. | High selectivity, mild reaction conditions. |
Reaction Mechanisms and Chemical Transformations of 4 Amino N 2 Phenylethyl Benzeneethanamine
Mechanistic Investigations of Amine Functionalization and Derivatization Reactions
The functionalization of phenethylamine (B48288) derivatives is a cornerstone of synthetic chemistry, enabling the creation of a diverse array of molecules. wikipedia.orgwikipedia.org The presence of both primary and secondary amine groups in the target molecule allows for a range of derivatization reactions.
The primary aromatic amine can undergo typical reactions such as acylation, alkylation, and diazotization. For instance, in the presence of an acylating agent, N-acylation would readily occur. The secondary amine can also be functionalized, though its reactivity might be sterically hindered.
In studies of related β-phenethylamine (β-PEA) derivatives, the structure-activity relationship for dopamine (B1211576) reuptake inhibition was explored by attaching various aromatic and alkyl groups. biomolther.orgbiomolther.org These modifications highlight the accessibility of the amine for functionalization. The inhibitory effects were found to be influenced by the nature of the substituents on the aromatic ring and the size of the groups attached to the amine. biomolther.orgbiomolther.org For example, compounds with smaller ring sizes at the alkylamine position showed stronger inhibitory activities. biomolther.orgbiomolther.org
Reductive amination of acetophenones is a common method for preparing α-phenylethylamines. nih.gov A similar strategy, such as the reaction of 4-aminophenethylamine with phenylacetaldehyde (B1677652) followed by reduction, could be a potential route for synthesizing derivatives of the target compound. Another established method is the reaction of an amine with a benzaldehyde (B42025) followed by hydrogenation to produce N-benzylamines. google.com
The following table summarizes the influence of different substituents on the reactivity of phenethylamine derivatives, which can be extrapolated to understand the potential functionalization of 4-Amino-N-(2-phenylethyl)benzeneethanamine.
| Derivative Class | Substituent Variation | Impact on Reactivity/Activity | Reference |
| Arylethylamines | Phenyl, thiophenyl, substituted phenyl at Ar position | Inhibitory effect on dopamine reuptake increases in that order. | biomolther.orgbiomolther.org |
| 2-(alkyl amino)-1-arylalkan-1-ones | Increasing alkyl group length | Stronger inhibitory activities. | biomolther.orgbiomolther.org |
| 2-(alkyl amino)-1-arylalkan-1-ones | Increasing heterocyclic ring size at R2 | Weaker inhibitory activities. | biomolther.orgbiomolther.org |
Studies on C-N Bond Activation and Cleavage relevant to Phenylethylamine Derivatives
The activation and cleavage of the C-N bond in amines is a challenging but important transformation in organic synthesis. nih.gov Generally, C(sp³)–NH₂ bonds are strong, and their conversion to other functional groups often requires pre-activation of the amine. nih.gov
Research on primary aliphatic alkylamines, including phenethylamine derivatives, has shown that a high-valent Co(III,IV)₂(μ-O)₂ diamond core complex can activate the C(sp³)–NH₂ bond to form alkyl chlorides and/or alkenes. nih.gov The rate-determining step in this process is the C-N bond cleavage, which proceeds through a non-redox Sₙ2 or E2 pathway. nih.gov A Hammett plot for phenethylamine and its para-substituted derivatives yielded a linear correlation with a small slope (ρ = -0.34), indicating a reduced electronic effect of the para-substituents on the α-carbon due to the ethyl spacer. nih.gov
Palladium-catalyzed C-H activation is another powerful tool for functionalizing phenylethylamine derivatives. mdpi.comnih.gov By using a directing group, specific C-H bonds can be selectively activated and functionalized. For example, enantioselective C-H alkenylation of β-alkyl phenylethylamine compounds has been achieved using a nosylamide directing group and a palladium catalyst. nih.gov This method allows for the kinetic resolution of racemic mixtures and the synthesis of optically active products. mdpi.com
The following table presents data on the kinetic resolution of β-alkyl phenylethylamine derivatives via palladium-catalyzed C-H olefination.
| Substrate | Styrene Derivative | Yield (%) | Enantiomeric Excess (ee %) |
| rac-1v | Styrene | 45 | 96 |
| rac-1w | 4-Fluorostyrene | 42 | 93 |
| rac-1x | 4-Chlorostyrene | 40 | 94 |
Data adapted from studies on related β-alkyl phenylethylamine derivatives. mdpi.com
Intramolecular Rearrangements and Cyclization Pathways (e.g., Ring-Closing Metathesis for related compounds)
Intramolecular reactions of phenylethylamine derivatives can lead to the formation of various heterocyclic structures. These cyclization reactions are valuable for the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govwikipedia.org
Ring-closing metathesis (RCM) is a powerful technique for synthesizing unsaturated rings. wikipedia.orgnih.gov In the context of phenylethylamine derivatives, RCM can be used to form cyclic amines and amides. For instance, the RCM of diallylamines, which can be prepared from the corresponding primary amines, leads to the formation of pyrrolines. organic-chemistry.org This methodology could be applied to a suitably functionalized derivative of this compound to construct new heterocyclic rings. The efficiency and selectivity (E/Z) of RCM depend on the catalyst used and the structure of the substrate. wikipedia.org
Electrochemical methods have also been employed for the intramolecular cyclization of amine derivatives. nih.gov For example, metal-free electrochemical C-H amination can be used to synthesize indoles and indolines from appropriately substituted anilines. nih.gov This approach involves the anodic oxidation of the amine to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization. nih.gov
Photochemically-mediated cyclizations offer another route to complex heterocyclic systems. For example, the intramolecular cyclization of biaryl oximes, which can be derived from amines, has been used to synthesize phenanthridines. beilstein-journals.org This reaction is proposed to proceed through an iminyl radical intermediate. beilstein-journals.org
The table below summarizes various cyclization strategies applicable to phenylethylamine derivatives.
| Cyclization Method | Precursor Type | Product Type | Key Features | Reference |
| Ring-Closing Metathesis (RCM) | Di-alkenyl amines | Cyclic amines/amides | Metal-catalyzed, forms C=C bond. | wikipedia.orgorganic-chemistry.org |
| Electrochemical C-H Amination | N-substituted anilines | Indoles, Indolines | Metal- and oxidant-free, proceeds via N-centered radical. | nih.gov |
| Photochemical Cyclization | Biaryl oximes | Phenanthridines | Proceeds via iminyl radical, can involve leaving groups. | beilstein-journals.org |
Structure Activity Relationship Sar Studies of 4 Amino N 2 Phenylethyl Benzeneethanamine and Its Analogs
Methodologies for SAR Elucidation
The exploration of SAR for phenethylamine (B48288) analogs relies on a combination of in vitro experimental techniques and computational modeling to determine how chemical structure dictates biological activity.
A primary method for elucidating the SAR of phenethylamine derivatives is through ligand-receptor binding assays, which quantify the affinity of a compound for a specific molecular target. The 5-hydroxytryptamine type 2A (5-HT2A) receptor, a key player in various physiological and pathological processes, is a frequent target of study for this class of compounds. nih.govresearchgate.net
Radioligand binding assays are a common technique used in these studies. nih.govbiomolther.org This method involves using membranes from cells, such as Chinese Hamster Ovary (CHO-K1) cells, that have been genetically engineered to express the human 5-HT2A receptor. nih.gov The assay measures the ability of a test compound (like a phenethylamine analog) to displace a radioactively labeled ligand that is known to bind to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. From this, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation, providing a standardized measure of receptor affinity. nih.gov In some studies, ketanserin, a well-known 5-HT2A antagonist, is used as a reference compound or positive control. nih.govbiomolther.orgnih.gov
Another established method involves using isolated tissue preparations, such as the rat fundus model, to determine the serotonin (B10506) (5-HT) receptor affinities of phenalkylamine analogues. nih.gov These bioassays measure the functional response of a tissue to the compound, which can be correlated with its receptor binding characteristics. nih.gov
The core of SAR studies involves systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological activity. For phenethylamines, modifications are typically made to the phenyl rings and the amine group. biomolther.orgnih.govbiomolther.org The biological response, most commonly receptor affinity, is then measured in vitro.
By classifying derivatives according to the substitutions at various positions, researchers can establish a direct correlation between specific structural changes and their impact on binding affinity. nih.govbiomolther.org For example, studies have analyzed how adding or changing substituents on the phenyl ring (e.g., at the R¹, R², R⁵, R⁶, and R⁷ positions) or on the amine nitrogen (R³) affects the affinity for the 5-HT2A receptor. nih.govbiomolther.org The resulting data, often presented as IC50 or Ki values, allows for the identification of structural features that enhance or diminish the biological response. biomolther.orgnih.gov This systematic approach is fundamental to understanding the chemical requirements for potent and selective ligand-receptor interactions.
Impact of Substituents on the Aromatic Rings and Amine Groups on Receptor Affinity and Functional Activity
The affinity and activity of phenethylamine analogs at receptors like the 5-HT2A receptor are highly sensitive to the nature and position of substituents on the molecule's aromatic rings and amine group. nih.govnih.gov
Studies on a wide range of phenethylamine analogs have revealed several key SAR trends:
Aromatic Ring Substitution:
Methoxylation: In general, mono-, di-, and trimethoxylation of the phenyl ring enhance affinity for the 5-HT receptor. nih.gov The positioning of these methoxy (B1213986) groups is critical, with substitution at the 2- and 5-positions being identified as optimal for high affinity. nih.gov
Halogenation and Alkylation: The addition of alkyl or halogen groups, particularly at the para-position (4-position) of the phenyl ring, can maintain or enhance receptor affinity. nih.govbiomolther.org Specifically, 4-methylation, 4-ethylation, and 4-bromination have been shown to increase 5-HT receptor affinity. nih.gov In one series of 2,5-dimethoxyphenethylamines, a 4''-butyl or 4''-phenyl substituent on a second aryl ring resulted in high affinity, indicating a tolerance for bulky groups in that specific location. nih.gov
Other Substituents: Conversely, introducing an alkoxy or nitro group at the para-position can decrease affinity for the 5-HT2A receptor. nih.govbiomolther.org
Amine Group Substitution:
N,N-dimethylation: The addition of two methyl groups to the terminal amine (N,N-dimethylation) has been found to decrease receptor affinity. nih.gov
N-Benzylation: Adding a larger aromatic group, such as a benzyl (B1604629) group, to the amine nitrogen can significantly increase binding affinity, especially if the benzyl ring itself contains an oxygen-containing group (like methoxy or hydroxyl) at the ortho position. nih.govbiomolther.org
The following table summarizes the impact of various substituents on the binding affinity of phenethylamine analogs for the 5-HT2A receptor, as reported in selected studies.
| Compound Series | Substitution | Position(s) | Effect on 5-HT2A Receptor Affinity | Reference |
| Phenethylamines | Methoxylation | 2, 5 | Optimal for high affinity | nih.gov |
| Phenethylamines | Methyl, Ethyl, Bromo | 4 | Enhances affinity | nih.gov |
| Phenethylamines | N,N-Dimethyl | Amine | Decreases affinity | nih.gov |
| 2,5-Dimethoxyphenethylamines | Alkoxy, Nitro | 4 | Decreases affinity | nih.govbiomolther.org |
| 2,5-Dimethoxyphenethylamines | N-Aromatic Group | Amine | Increases affinity (especially with ortho-oxygen) | nih.govbiomolther.org |
| 2,5-Dimethoxyphenethylamines | 4''-Butyl, 4''-Phenyl | 4'-Aryl Moiety | High affinity (Ki = 32-33 nM) | nih.gov |
This table is generated based on data from multiple sources to illustrate general trends.
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional shape, or conformation, of a ligand is a critical determinant of its ability to bind to a biological target. mdpi.com The conformational flexibility of drug-like molecules means their shape can change depending on their environment, and an accurate description of this behavior is often essential for understanding their activity. mdpi.com Ligand binding is not a simple lock-and-key mechanism; rather, it can involve processes like "induced fit," where the protein target adjusts its conformation to accommodate the ligand, or "conformational selection," where the ligand binds to and stabilizes a pre-existing conformation of the protein. nih.gov
For phenethylamine analogs, conformational analysis helps to rationalize the observed SAR. The spatial arrangement of the aromatic rings and the amine group must be optimal to fit into the receptor's binding pocket. Methodologies used to study these conformations include experimental techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, as well as computational approaches such as molecular docking and molecular dynamics (MD) simulations. nih.govmdpi.com
Studies have shown that restricting the backbone of a peptide ligand using chemical modifications can favor specific turn conformers, which can influence biological activity. nih.gov Similarly, the flexibility of the target protein itself is crucial. For instance, analysis of numerous ligand-bound crystal structures of a protein can reveal distinct conformational states, each creating unique interaction hotspots that bind chemically different ligands. nih.gov Therefore, the interplay between the preferred conformations of the phenethylamine ligand and the dynamic landscape of the receptor's binding site ultimately governs the binding affinity and functional outcome of the interaction. mdpi.comnih.gov
In Vitro Biological Interaction Mechanisms of 4 Amino N 2 Phenylethyl Benzeneethanamine
Molecular Target Identification and Characterization Studies
There are no available studies that have identified or characterized the specific molecular targets of 4-Amino-N-(2-phenylethyl)benzeneethanamine.
Receptor Binding Interactions (e.g., Serotonin (B10506) Receptors)
No data from receptor binding assays for this compound, including its affinity for serotonin receptors or any other receptor types, are present in the public domain.
Enzyme Modulation and Inhibition Studies (e.g., Monoamine Oxidase (MAO) Inhibition)
There are no published studies on the effects of this compound on the activity of enzymes such as monoamine oxidase (MAO).
Investigation of Cell Signaling Pathway Modulation (e.g., STAT3 pathway modulation)
No research has been found that investigates the modulatory effects of this compound on any cell signaling pathways, including the STAT3 pathway.
Allosteric Modulation and Orthosteric Binding Site Interactions
There is no information available to determine whether this compound acts as an allosteric modulator or interacts with orthosteric binding sites of any known biological targets.
The provided outline requires in-depth information on methodologies for metabolite profiling, including the application of human liver microsomes (HLMs), high-resolution mass spectrometry (HRMS), and ultra-high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry (UHPLC-Q-TOF/MS). Furthermore, it necessitates the identification of specific Phase I and Phase II metabolites, detailing oxidative pathways and conjugation reactions.
While general principles of drug metabolism and the techniques mentioned are well-documented for other compounds, including structurally related molecules, applying such information to this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate a scientifically rigorous and informative article that strictly adheres to the provided outline for this compound at this time due to the absence of specific research findings on its metabolism. Further experimental studies are required to elucidate the biotransformation pathways of this compound.
Metabolite Identification and in Vitro Biotransformation of 4 Amino N 2 Phenylethyl Benzeneethanamine
Quantitative Analysis of metabolite Formation Rates and Metabolic Stability (in vitro)
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the in vitro biotransformation, metabolite identification, or quantitative analysis of metabolite formation rates and metabolic stability for the compound 4-Amino-N-(2-phenylethyl)benzeneethanamine.
Therefore, no data tables or detailed research findings on the metabolic profile of this specific molecule can be provided at this time. The following sections outline the general principles and methodologies that would be applied in such studies, should they be conducted in the future.
Hypothetical In Vitro Metabolic Pathways
While no specific data exists for this compound, the metabolism of structurally related phenethylamine (B48288) derivatives has been documented. wikipedia.org Based on these general pathways, potential metabolic transformations for this compound could be hypothesized. These might include:
N-dealkylation: Cleavage of the bond between the nitrogen and the phenylethyl group.
Oxidative deamination: Removal of the amino group, a common pathway for primary amines catalyzed by monoamine oxidases. wikipedia.org
Aromatic hydroxylation: Addition of a hydroxyl group to one or both of the phenyl rings.
N-acetylation: Addition of an acetyl group to the primary amine, a reaction catalyzed by N-acetyltransferases. nih.gov
It is critical to emphasize that these are theoretical pathways based on the metabolism of other compounds and have not been experimentally verified for this compound.
Metabolic Stability Assessment
The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes from various species. biosynth.com These assays measure the rate at which the parent compound is metabolized over time. biosynth.com Key parameters determined from these studies include:
Half-life (t½): The time required for 50% of the initial compound concentration to be metabolized.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. biosynth.com
Data Tables
Due to the absence of experimental data for this compound, the following data tables are presented as templates to illustrate how such data would be organized if it were available.
Table 1: Hypothetical Metabolite Formation Rates No experimental data available.
| Metabolite | Formation Rate (pmol/min/mg protein) |
|---|---|
| Hypothetical Metabolite 1 | N/A |
| Hypothetical Metabolite 2 | N/A |
| Hypothetical Metabolite 3 | N/A |
Table 2: Hypothetical In Vitro Metabolic Stability No experimental data available.
| Species | t½ (min) | CLint (µL/min/mg protein) |
|---|---|---|
| Human | N/A | N/A |
| Rat | N/A | N/A |
| Mouse | N/A | N/A |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Analytical Method Development and Validation for 4 Amino N 2 Phenylethyl Benzeneethanamine
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are the cornerstone of modern analytical chemistry, offering high-resolution separation of complex mixtures. For a compound like 4-Amino-N-(2-phenylethyl)benzeneethanamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal techniques to investigate.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. The presence of amino and phenyl groups in this compound makes it an ideal candidate for HPLC analysis. A typical reversed-phase HPLC method would likely be the most suitable approach.
Key Considerations for HPLC Method Development:
| Parameter | Potential Options for this compound |
| Stationary Phase | C18 or C8 columns are standard choices for non-polar to moderately polar compounds. A phenyl-hexyl column could also offer alternative selectivity due to potential π-π interactions with the aromatic rings of the analyte. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. The pH of the aqueous phase would be critical to control the ionization state of the amino groups and ensure good peak shape. |
| Detection | UV detection would be a primary choice, as the phenyl groups will absorb UV light. The maximum absorption wavelength (λmax) would need to be determined experimentally. Fluorescence detection could also be explored, given the presence of the aromatic amine moiety, which can often be fluorescent. |
| Gradient Elution | A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure adequate separation from any impurities and to elute the compound of interest with a reasonable retention time and good peak shape. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization would be a necessary step to convert it into a more volatile and thermally stable form suitable for GC analysis.
Derivatization and GC-MS Analysis:
Derivatization Agents: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to derivatize the primary and secondary amine groups. Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are also common choices that can improve volatility and chromatographic performance.
GC Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), would likely provide good separation of the derivatized analyte from other components.
Mass Spectrometry: The mass spectrometer would serve as a highly specific detector. The electron ionization (EI) mass spectrum of the derivatized compound would show a characteristic fragmentation pattern, allowing for unambiguous identification. Selected Ion Monitoring (SIM) could be used for highly sensitive quantification.
Spectrophotometric Methods for Detection and Quantification
While less specific than chromatographic methods, UV-Visible spectrophotometry could be employed as a simple and rapid method for the quantification of this compound in a pure sample or a simple matrix. The aromatic nature of the compound suggests it will have a distinct UV absorbance profile. The development of a spectrophotometric method would involve determining the λmax and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
Method Validation Parameters for Analytical Purity and Quantification
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The following are key validation parameters that would need to be assessed.
Linearity and Calibration Curve Development
For a quantitative method, linearity is a critical parameter. This would be established by preparing a series of standard solutions of this compound at different concentrations and analyzing them using the developed method. The response (e.g., peak area in HPLC or GC-MS, absorbance in spectrophotometry) would be plotted against the concentration.
Typical Linearity Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.995 |
| Y-intercept | Should be close to zero |
| Visual Inspection | The data points should follow a straight line. |
Selectivity and Specificity Studies
Selectivity (or specificity) is the ability of the method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components.
Approaches for Assessing Selectivity:
Forced Degradation Studies: The compound would be subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. The analytical method should be able to separate the main compound from these degradation products.
Analysis of Blank and Spiked Samples: A blank sample (containing all components except the analyte) should be analyzed to ensure no interfering peaks are present at the retention time of the analyte. A spiked sample (a blank sample to which a known amount of the analyte has been added) should also be analyzed to demonstrate that the analyte can be recovered.
Precision and Accuracy Assessments
Precision and accuracy are fundamental to validating an analytical method, ensuring the reliability and correctness of the results.
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. For a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound, this would involve analyzing a series of replicate samples at different concentrations within the same day.
Intermediate Precision (Inter-day Precision): This evaluates the method's precision over an extended period, considering variations such as different days, analysts, or equipment.
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by a recovery study, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. For many analytical methods, recovery rates between 85% and 115% are considered acceptable. wu.ac.th
Illustrative Data for Precision and Accuracy Assessments:
The following table provides hypothetical data to illustrate the expected results for precision and accuracy assessments of an HPLC method for this compound.
| Concentration Level (µg/mL) | Repeatability (Intra-day RSD, %) | Intermediate Precision (Inter-day RSD, %) | Accuracy (% Recovery) |
| Low (e.g., 5 µg/mL) | < 2.0% | < 3.0% | 98.0% - 102.0% |
| Medium (e.g., 25 µg/mL) | < 1.5% | < 2.5% | 99.0% - 101.0% |
| High (e.g., 50 µg/mL) | < 1.0% | < 2.0% | 99.5% - 100.5% |
This table contains illustrative data.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
Several methods can be used to determine LOD and LOQ, including:
Visual Evaluation: Based on the analysis of samples with known concentrations of the analyte and by establishing the minimum level at which the analyte can be reliably detected. tbzmed.ac.ir
Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ. tbzmed.ac.ir
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ may be expressed as: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com
Illustrative Data for LOD and LOQ:
For a typical HPLC-UV method for a compound like this compound, the LOD and LOQ values would be in the low ng/mL to µg/mL range. The validation of an HPLC analytical method for biogenic amines, including the structurally related β-phenylethylamine, showed LODs and LOQs in the range of 0.01-0.10 mg/kg and 0.02-0.31 mg/kg, respectively. d-nb.info
| Parameter | Illustrative Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
This table contains illustrative data.
Solution Stability and Robustness Testing
Solution Stability testing is performed to evaluate the stability of the analyte in a given solvent over a specified period under various storage conditions (e.g., room temperature, refrigerated, frozen). Studies on aromatic amines have shown that their stability can be affected by factors such as the solvent, temperature, and exposure to light. cornell.eduresearchgate.net For instance, some primary aromatic amines exhibit greater stability in water than in acidic solutions. researchgate.net The stability of aromatic amines in urine has been shown to be maintained at low temperatures for extended periods. mdpi.com
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations might include:
Changes in the mobile phase composition (e.g., ±2% organic phase).
Variations in the pH of the mobile phase.
Changes in the column temperature (e.g., ±5 °C).
Different column batches or manufacturers.
Variations in the flow rate (e.g., ±0.1 mL/min).
The method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these small changes.
Illustrative Robustness Test Parameters and Acceptance Criteria:
| Parameter Varied | Variation | Acceptance Criteria for System Suitability |
| Flow Rate | ± 0.1 mL/min | Tailing factor ≤ 2.0, Resolution > 1.5 |
| Mobile Phase pH | ± 0.2 units | Tailing factor ≤ 2.0, Resolution > 1.5 |
| Column Temperature | ± 5 °C | Tailing factor ≤ 2.0, Resolution > 1.5 |
| Organic Phase Composition | ± 2% | Tailing factor ≤ 2.0, Resolution > 1.5 |
This table contains illustrative data.
Theoretical and Computational Studies on 4 Amino N 2 Phenylethyl Benzeneethanamine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic characteristics of molecules. While specific studies on 4-Amino-N-(2-phenylethyl)benzeneethanamine are limited, research on related phenethylamine (B48288) derivatives offers valuable predictive insights.
DFT calculations on amphetamine derivatives have shown that substitutions on the nitrogen atom significantly influence the electron density distribution around the nitrogen, which can be a key factor in their biological activities. nih.govnih.gov For this compound, the presence of the amino group on one phenyl ring and the N-phenylethyl substitution would create a unique electronic profile. The amino group acts as an electron-donating group, increasing the electron density of its attached phenyl ring, while the electronic nature of the second phenyl ring remains largely unaffected.
These calculations can predict key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aminophenethylamine derivatives, the amino group is expected to raise the HOMO energy, thereby reducing the energy gap and potentially increasing reactivity towards electrophiles. nih.govnih.gov
Furthermore, quantum chemical methods can simulate spectroscopic properties like UV-Visible absorption spectra. Studies on donor-acceptor systems have demonstrated that electronic transitions can have a charge-transfer character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov In this compound, a transition involving the transfer of electron density from the amino-substituted phenyl ring to the other phenyl ring could be anticipated.
Table 1: Predicted Electronic Properties of a Model Aminophenethylamine Derivative
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.2 eV | Influences electron-donating ability and reactivity with electrophiles. |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability and reactivity with nucleophiles. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Affects solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the nature of interactions between a ligand and its biological target over time. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformations can exhibit varied binding affinities to a receptor.
MD simulations of two-residue peptides have highlighted how neighboring residues influence conformational preferences. jocpr.com Similarly, in this compound, the N-(2-phenylethyl) group can adopt various orientations relative to the aminobenzeneethanamine core. These simulations can reveal the most stable conformations in different environments, such as in aqueous solution or within a protein's binding pocket. The interactions of the ligand with its environment, particularly with water molecules, can be identified, highlighting which parts of the molecule are more likely to engage in hydrogen bonding. nih.gov
When studying ligand-biomolecule interactions, MD simulations can elucidate the stability of the binding pose predicted by molecular docking. nih.gov These simulations can reveal subtle changes in the protein structure upon ligand binding and the key interactions, such as hydrogen bonds and cation-pi interactions, that stabilize the ligand-receptor complex. nih.govosti.gov For instance, the amino group of the ligand can form hydrogen bonds with acidic residues in a receptor, while the phenyl rings can engage in cation-pi or hydrophobic interactions. nih.govosti.gov
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. imist.manih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound, potential targets could include neurotransmitter transporters and monoamine oxidases (MAOs), given its structural similarity to known monoamines. nih.govosti.govnih.govmdpi.comnih.gov
Studies on phenethylamine derivatives have shown that they can bind to the human dopamine (B1211576) transporter (hDAT), with the binding affinity being influenced by the substituents on the phenethylamine core. osti.gov Docking simulations of these derivatives into the hDAT binding site have revealed that hydrogen bonds between the amine group and key residues like Asp79 are crucial for stable binding. osti.gov Similarly, the phenyl rings can form favorable interactions with hydrophobic pockets within the transporter.
Monoamine oxidases (MAO-A and MAO-B) are another important class of targets for phenethylamine-like molecules. nih.govmdpi.comnih.gov Molecular docking studies of various inhibitors with MAO isoforms have helped to understand the structural basis for their potency and selectivity. mdpi.comnih.govnih.gov For this compound, docking simulations could predict its binding mode within the active sites of MAO-A and MAO-B, providing insights into its potential as an MAO inhibitor.
Table 2: Illustrative Molecular Docking Results of a Phenethylamine Analog with hDAT
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | A lower binding energy indicates a more favorable interaction. |
| Interacting Residues | Asp79, Phe320, Val152 | Key amino acids in the binding site forming interactions with the ligand. |
| Types of Interactions | Hydrogen bond, Hydrophobic, Cation-pi | The nature of the forces stabilizing the ligand-receptor complex. |
Computational Approaches to Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT) studies)
DFT studies are powerful tools for investigating the mechanisms of chemical reactions, including those involved in the synthesis and metabolism of drug molecules. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining step.
For this compound, potential metabolic pathways could involve N-dealkylation, hydroxylation of the phenyl rings, and oxidation of the amino group. DFT calculations could be employed to investigate the feasibility of these different pathways by determining the activation energies for each step. This information is invaluable for predicting the metabolic fate of the compound and identifying potential metabolites.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.net Various computational models are available to predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
For this compound, its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, can be readily calculated and used to predict its drug-likeness based on rules like Lipinski's Rule of Five. These parameters suggest whether a compound is likely to have good oral bioavailability.
More sophisticated models can predict specific ADMET properties. For instance, based on its structure, this compound is likely to be a substrate for monoamine transporters and could potentially interact with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In silico tools can provide quantitative predictions for these interactions, helping to anticipate the compound's behavior in a biological system.
Table 3: Predicted ADMET Properties for a Representative N-Substituted Phenethylamine
| ADMET Property | Predicted Outcome | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |
| Blood-Brain Barrier Penetration | Moderate | May have central nervous system activity. |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
Synthesis and Characterization of Derivatives and Analogs of 4 Amino N 2 Phenylethyl Benzeneethanamine
Design Principles for Novel Derivatives based on Structure-Activity Relationships
The design of new chemical entities hinges on understanding the relationship between a molecule's structure and its biological activity (SAR). For derivatives of 4-Amino-N-(2-phenylethyl)benzeneethanamine, design principles would logically focus on modifying the terminal primary amine, the secondary amine linker, and substitutions on either of the two phenyl rings.
Drawing from research on related 4-aminoquinoline (B48711) compounds, specific substitutions are known to be critical for biological function. For instance, the presence of an electron-withdrawing group, such as a halogen, at the 7-position of the quinoline (B57606) ring is a common and essential feature for the antimalarial activity of drugs like chloroquine. youtube.com The nature of this substituent directly influences the compound's physicochemical properties, such as basicity (pKa), which in turn affects its accumulation in target organelles. nih.gov Studies on a series of 4-aminoquinolines showed that electron-withdrawing groups at the 7-position lowered the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. nih.gov This principle suggests that adding electron-withdrawing or electron-donating groups to the phenyl ring of the 4-aminophenethyl moiety could systematically alter the electronic properties and, consequently, the biological profile of novel derivatives.
Furthermore, the side chain itself is a critical determinant of activity. In 4-aminoquinolines, a dialkylamino alkyl side chain at the 4-position is essential for antimalarial activity. youtube.com The length and nature of this linker are crucial. For other heterocyclic compounds, such as 1,2,3,4-tetrahydroacridines, the length of the carbon chain linker between the core scaffold and a terminal group has been shown to directly correlate with antileishmanial activity. mdpi.com This indicates that modifying the N-(2-phenylethyl) side chain of the parent compound—by altering its length, rigidity, or by introducing substituents on its phenyl ring—is a key strategy for developing potent and selective analogs.
Table 1: Key Structure-Activity Relationship (SAR) Principles from Related Compound Classes
| Compound Class | Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| 4-Aminoquinolines | Electron-withdrawing group (e.g., -Cl) at position 7 | Essential for high antimalarial potency. youtube.com | youtube.com |
| 4-Aminoquinolines | Modification of substituents at position 7 | Alters quinoline and side-chain pKa, affecting target accumulation. nih.gov | nih.gov |
| 4-Aminoquinolines | Dialkylamino alkyl side chain at position 4 | Essential for antimalarial activity. youtube.com | youtube.com |
| 1,2,3,4-Tetrahydroacridines | Increased length of alkylamino side chain | Generally leads to increased antileishmanial activity. mdpi.com | mdpi.com |
Synthetic Strategies for Analog Development and Libraries
The creation of analog libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a lead scaffold. For this compound, several synthetic strategies can be envisioned to generate a diverse library of derivatives.
A primary strategy would involve the condensation of 4-aminophenethylamine or its derivatives with a library of substituted aromatic aldehydes followed by reduction, a process known as reductive amination. A similar approach is used to synthesize novel N-(adamantan-1-yl)-1-aryl-methanimines, where 1-aminoadamantane is condensed with various aromatic aldehydes. 220.231.117 By using a collection of different phenylethyl aldehydes, this would allow for extensive variation of one of the aromatic rings.
Another approach involves multi-step synthesis to build complexity. The synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine, for example, involves a five-step route where molecular diversity is introduced by using various aromatic aldehydes and building upon a core heterocyclic platform. nih.gov This highlights the utility of a modular approach, where different building blocks can be combined to generate a final library of compounds. nih.gov For the target compound, one could start with 2-(4-nitrophenyl)ethan-1-amine, couple it with various phenylethyl derivatives, and then reduce the nitro group to an amine in the final step. The reduction of a nitro group to an amine using zinc powder is a documented method in the synthesis of related structures. google.com
High-temperature nucleophilic displacement has also been proven to be a fast and efficient method for synthesizing libraries of 4-aminoquinolines, including bisquinoline structures. scilit.com This demonstrates that leveraging varied reaction conditions can be an effective strategy for analog production.
In Vitro Screening of Synthesized Derivatives for Biological Activity (General)
Once a library of derivatives is synthesized, in vitro screening is employed to identify and characterize their biological activity. This typically involves a battery of assays designed to measure a compound's effect on specific biological targets, such as enzymes or cell lines.
For instance, novel compounds are frequently screened for anticancer activity against a panel of human cancer cell lines. nih.gov The MTT assay is a common method used to evaluate cell viability and determine the concentration at which a compound inhibits cell proliferation by 50% (IC50). nih.gov Synthesized derivatives of 4-phenyl-2-quinolone were evaluated against colorectal, renal, lung, and liver cancer cell lines. nih.gov Similarly, N-(adamantan-1-yl)-1-aryl-methanimine derivatives were tested against several tumor cell lines, with some showing significant cytotoxic activity. 220.231.117
Antimicrobial screening is also a common evaluation. Schiff base derivatives of 4-aminophenol (B1666318) were tested against various Gram-positive and Gram-negative bacteria, as well as fungi, to determine their inhibitory effects. mdpi.com Antimalarial activity is another key screening area for related scaffolds, where compounds are tested against different strains of Plasmodium falciparum to measure their potency. nih.govnih.gov
Table 2: Examples of In Vitro Screening Results for Structurally Related Analogs
| Compound/Derivative | Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| 4-PQ Derivative 22 | Anticancer | COLO205 cell line | 0.32 µM | nih.gov |
| 4-PQ Derivative 22 | Anticancer | H460 cell line | 0.89 µM | nih.gov |
| N-(adamantan-1-yl)-1-aryl-methanimine 7 | Anticancer | KB cell line | 3.6 µg/mL | 220.231.117 |
| N-(adamantan-1-yl)-1-aryl-methanimine 3 | Antifungal | C. albicans | 14.59 µg/mL | 220.231.117 |
Comparative Analysis of Structural Modifications on Biological Interaction Profiles
Analyzing how subtle structural changes affect biological activity provides crucial insights for drug design. By comparing analogs within a synthesized library, researchers can deduce which molecular features are responsible for potency, selectivity, and other desirable properties.
For smaller molecules, the specific placement of substituents is key. In a study of 1,2,3,4-tetrahydroacridine (B1593851) derivatives, the presence of a chlorine atom at the C-6 position was generally found to promote higher antileishmanial activity. mdpi.com However, this effect could be inverted depending on the length of the side chain, demonstrating a complex interplay between different parts of the molecule. mdpi.com For N-acetylated derivatives, activity increased with the length of the carbon chain linker from two to twelve carbons. mdpi.com
Similarly, research on 4-aminoquinoline antiplasmodials demonstrated a direct link between the electron-withdrawing capacity of the substituent at the 7-position and the compound's ability to inhibit β-hematin formation, a key mechanism of action for antimalarial drugs. nih.gov This type of comparative analysis allows for the rational design of next-generation analogs with improved activity based on a clear understanding of the structural drivers of biological function. These principles would be directly applicable to a library of this compound derivatives, where substitutions on the phenyl rings and modifications to the linker could be systematically compared to build a comprehensive SAR profile.
Future Directions in 4 Amino N 2 Phenylethyl Benzeneethanamine Research
Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis
The development of efficient and selective synthetic routes is a cornerstone of modern medicinal and materials chemistry. For a molecule with the structural complexity of 4-Amino-N-(2-phenylethyl)benzeneethanamine, the exploration of novel catalytic systems will be paramount. Future research in this area could focus on several key strategies.
One promising avenue is the application of transition-metal catalysis. Catalysts based on palladium, rhodium, or copper could be investigated for their efficacy in facilitating the key bond-forming reactions required for the synthesis of the target molecule. For instance, Buchwald-Hartwig amination or Suzuki coupling reactions could be adapted to construct the core structure with high yields and selectivity. The development of bespoke ligands, tailored to the specific electronic and steric demands of the substrates, will be crucial for optimizing these catalytic processes.
Furthermore, the burgeoning field of biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes such as transaminases or laccases could be engineered through directed evolution to catalyze the specific amination or coupling steps required for the synthesis of this compound. This approach not only promises high stereoselectivity but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
The table below outlines potential catalytic systems that could be explored for the synthesis of this compound.
| Catalytic System | Potential Reaction | Advantages |
| Palladium-based catalysts | Buchwald-Hartwig amination, Suzuki coupling | High efficiency, broad substrate scope |
| Rhodium-based catalysts | C-H activation/amination | Atom economy, direct functionalization |
| Copper-based catalysts | Ullmann condensation | Cost-effective, readily available |
| Engineered Transaminases | Asymmetric amination | High stereoselectivity, mild reaction conditions |
| Laccase-mediator systems | Oxidative coupling | Green chemistry, use of O2 as oxidant |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is a prerequisite for elucidating its function and designing novel derivatives. Future research should employ a suite of advanced spectroscopic and structural characterization techniques to achieve this.
To probe the electronic structure and potential intramolecular interactions, techniques such as UV-Vis and fluorescence spectroscopy will be employed. Computational methods, including Density Functional Theory (DFT) calculations, will complement these experimental studies by providing insights into the molecular orbitals and predicting spectroscopic properties.
The following table summarizes the key characterization techniques and the information they can provide for this compound.
| Technique | Information Provided |
| 1D and 2D NMR Spectroscopy | Connectivity, chemical environment of nuclei |
| X-ray Crystallography | 3D structure, bond lengths, bond angles |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| UV-Vis Spectroscopy | Electronic transitions, conjugation |
| Fluorescence Spectroscopy | Emission properties, excited state dynamics |
| DFT Calculations | Molecular orbitals, predicted spectra |
Integration of Omics Technologies for Comprehensive Biological Interaction Studies
To understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will enable a comprehensive investigation of its interactions with biological systems. nih.gov
Initial studies could involve treating cell lines or model organisms with the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This multi-omics approach can provide a holistic view of the cellular response to the compound, helping to identify potential molecular targets and affected biological pathways. nih.gov
For example, transcriptomic analysis using RNA-sequencing could reveal which genes are up- or down-regulated upon treatment, providing clues about the compound's mechanism of action. Proteomic studies, using techniques like mass spectrometry-based proteomics, can identify proteins that directly bind to the compound or whose expression levels are altered. Metabolomic analysis can then shed light on the downstream effects on cellular metabolism.
The integration of these datasets will be crucial for constructing a comprehensive picture of the biological activity of this compound and for generating hypotheses for further investigation.
Development of High-Throughput Screening Assays for Novel Derivatives
Once a synthetic route to this compound is established and its initial biological activity is characterized, the next logical step is the development of high-throughput screening (HTS) assays to evaluate a library of its derivatives. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of molecules with improved potency, selectivity, or other desirable properties. assaygenie.comnih.govnih.gov
The design of the HTS assay will depend on the intended therapeutic target or biological process of interest. For instance, if the parent compound shows enzymatic inhibitory activity, a biochemical assay measuring enzyme kinetics could be developed. enamine.net Alternatively, if it affects a specific cellular pathway, a cell-based assay using reporter genes or fluorescent probes could be employed. nih.govenamine.net
The development of robust and reliable HTS assays will be critical for exploring the structure-activity relationship (SAR) of the this compound scaffold. The data generated from these screens will guide the medicinal chemistry efforts to synthesize new derivatives with optimized properties.
The table below provides examples of HTS assay formats that could be developed for derivatives of this compound.
| Assay Format | Principle | Application |
| Biochemical Assay | Measures the effect of a compound on a purified protein (e.g., enzyme, receptor) | Target-based drug discovery |
| Cell-based Reporter Assay | Measures the effect of a compound on the expression of a reporter gene linked to a specific promoter | Pathway analysis, mechanism of action studies |
| High-Content Screening | Automated microscopy and image analysis to measure multiple cellular parameters | Phenotypic screening, toxicity assessment |
| Thermal Shift Assay | Measures changes in protein stability upon ligand binding | Target engagement studies |
Q & A
Q. What are the recommended synthetic routes for 4-Amino-N-(2-phenylethyl)benzeneethanamine, and how can reaction conditions be optimized to improve yield?
A multi-step synthesis typically involves alkylation of benzeneethanamine derivatives followed by selective amination. For example:
- Step 1 : React 2-phenylethylamine (CAS 64-04-0) with a halogenated benzene derivative under nucleophilic substitution conditions .
- Step 2 : Introduce the amino group via catalytic hydrogenation or reductive amination, using palladium on carbon or sodium cyanoborohydride .
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Monitor intermediates via TLC or HPLC (as in environmental analysis protocols for similar amines ).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- NMR : Look for characteristic peaks:
- IR : Detect N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- MS : Parent ion at m/z 211.31 (C₁₅H₁₇N) with fragmentation patterns matching cleavage at the amine linkage .
Advanced Research Questions
Q. How can contradictory data in the literature regarding the compound’s solubility and stability be resolved?
Contradictions often arise from differences in solvent systems or impurities. To address this:
- Methodology :
- Perform solubility studies in polar (e.g., water, ethanol) vs. non-polar solvents (e.g., hexane) using gravimetric analysis .
- Assess stability under varying pH (1–14) and temperature (4–100°C) via HPLC-UV to track degradation products .
- Cross-validate with computational models (e.g., COSMO-RS for solubility predictions) .
Q. What strategies are effective for studying the compound’s potential as a neurotransmitter analog or enzyme inhibitor?
Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental design :
- Functionalize the amine group with a protecting group (e.g., Boc) to prevent side reactions.
- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in a degassed THF/water mixture .
- Monitor reaction progress via GC-MS and isolate products using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound?
- Dose-response curves : Fit data to a sigmoidal model (Hill equation) using nonlinear regression (GraphPad Prism).
- Outlier handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .
- Multi-parametric analysis : Use PCA or PLS-DA to correlate structural features (e.g., logP, pKa) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
